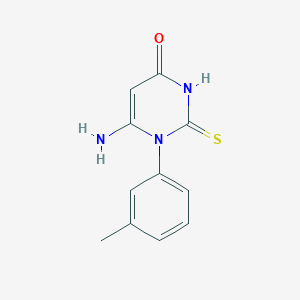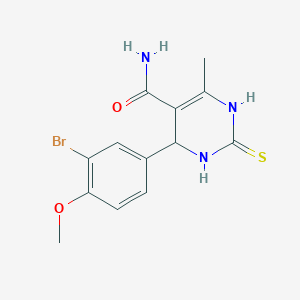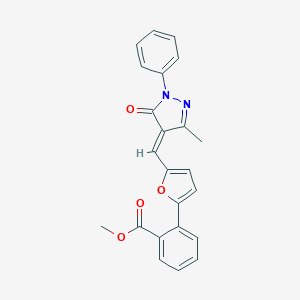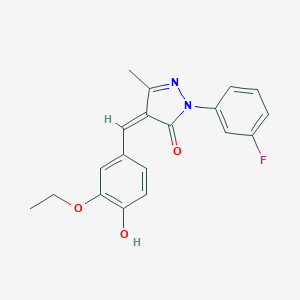
6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as thiamphenicol, is a synthetic antibiotic used to treat various bacterial infections. It was first synthesized in the 1970s as a derivative of chloramphenicol, a broad-spectrum antibiotic. Thiamphenicol has been shown to be effective against a range of gram-positive and gram-negative bacteria, including some strains that are resistant to other antibiotics.
科学的研究の応用
Pharmacological Potential and Synthetic Approaches
The compound 6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one belongs to the dihydropyrimidinones (DHPM) class, which has garnered attention for its wide pharmacological applications and synthetic versatility. DHPMs are derived from multi-component reactions, notably the Biginelli reaction, and exhibit a broad spectrum of biological activities. These compounds have been explored for their anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV, antimalarial, antihypertensive, and anti-tubercular properties. The structure-activity relationship (SAR) of these compounds suggests their potential as efficacious and safer therapeutic agents. Extensive research focuses on developing green synthesis methods that are economically viable, utilizing compounds that are reusable, non-volatile, and easily obtained, highlighting the scientific community's movement towards sustainable and environmentally friendly synthetic methods (Khasimbi et al., 2020).
Chemical Synthesis and Transformations
The versatility of DHPM scaffolds is further evidenced by their role in the synthesis and transformation of functionalized β-amino acid derivatives. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely used to access either alicyclic β-amino acids or densely functionalized derivatives. This approach offers selective and stereocontrolled methodologies that underscore the robustness and efficiency of these synthetic routes, providing insights into the development of new molecular entities with potential therapeutic applications (Kiss et al., 2018).
Bioactive Peptides and Antihypertensive Activity
Exploring the bioactive potential of peptides, research into Fish Protein Hydrolysate (FPH) derived peptides has shown promising antihypertensive properties. These peptides, rich in arginine, valine, and leucine, have demonstrated significant Angiotensin-Converting Enzyme (ACE) inhibitory activity both in vitro and in vivo. The low molecular weight and short chain length of these peptides enhance their antihypertensive activity, pointing to their potential as natural, therapeutic agents for hypertension management. This area of research exemplifies the trend towards finding natural remedies to combat the negative consequences of synthetic drugs, focusing on the molecular docking to better understand the interaction of peptides with the enzyme (Yathisha U.G. et al., 2019).
Analytical Methods in Antioxidant Activity Studies
In the realm of antioxidant activity studies, a variety of analytical methods have been developed to determine the antioxidant capacity of complex samples. These include both chemical reactions based assays and electrochemical (bio)sensors. Tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, ABTS, and DPPH have been employed to assess the kinetics or equilibrium state of antioxidant activity through spectrophotometry. The application of these methods, along with electrochemical approaches, provides a comprehensive understanding of the antioxidant properties of compounds, highlighting the importance of integrating multiple methods for clarifying the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
6-amino-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-2-4-8(5-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMPTXDZDXAWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)NC2=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B462756.png)
![4-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B462767.png)

![3-[(3-Chloro-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B462784.png)
![3-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B462816.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B462819.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B462828.png)
![1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde](/img/structure/B462877.png)

![Methyl 1-[2-(4-methylanilino)-2-oxoethyl]indole-3-carboxylate](/img/structure/B462909.png)
![1-(2-methylpiperidin-1-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B462916.png)
![3-[2-(4-Chlorophenoxy)ethylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole](/img/structure/B462934.png)